molecular formula C21H16ClN3O3 B2939247 2-(4-chlorophenyl)-1-[(4-methylbenzyl)oxy]-6-nitro-1H-1,3-benzimidazole CAS No. 282523-17-5

2-(4-chlorophenyl)-1-[(4-methylbenzyl)oxy]-6-nitro-1H-1,3-benzimidazole

Cat. No.: B2939247
CAS No.: 282523-17-5
M. Wt: 393.83
InChI Key: BCBYVCHAFOHBKM-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-1-[(4-methylbenzyl)oxy]-6-nitro-1H-1,3-benzimidazole (CAS: 282523-17-5) is a benzimidazole derivative with a molecular formula of MFCD00141396. It is supplied by Key Organics (Product No. 10F-347S) and is primarily used in research and industrial applications . The compound features a benzimidazole core substituted with a 4-chlorophenyl group at position 2, a nitro group at position 6, and a 4-methylbenzyloxy moiety at position 1.

Properties

IUPAC Name

2-(4-chlorophenyl)-1-[(4-methylphenyl)methoxy]-6-nitrobenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN3O3/c1-14-2-4-15(5-3-14)13-28-24-20-12-18(25(26)27)10-11-19(20)23-21(24)16-6-8-17(22)9-7-16/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCBYVCHAFOHBKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CON2C3=C(C=CC(=C3)[N+](=O)[O-])N=C2C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(4-Chlorophenyl)-1-[(4-methylbenzyl)oxy]-6-nitro-1H-1,3-benzimidazole is a compound belonging to the benzimidazole class, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C21H16ClN3O3
  • Molar Mass : 393.82 g/mol
  • CAS Number : 282523-17-5

The compound features a chlorophenyl group and a nitro group, which are known to enhance biological activity through various mechanisms.

Antiviral Activity

Recent studies have indicated that compounds similar to this compound exhibit antiviral properties. For instance, derivatives of benzimidazole have been shown to inhibit the entry of viruses such as Ebola virus (EBOV) by targeting the Niemann-Pick C1 (NPC1) protein, crucial for viral entry into host cells. In vitro assays demonstrated that certain benzimidazole derivatives had effective EC50 values in the low micromolar range, indicating potent antiviral activity .

Anticancer Activity

Benzimidazole derivatives are also recognized for their anticancer properties. Research has shown that these compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of apoptotic proteins. A study highlighted that certain benzimidazole derivatives exhibited significant cytotoxicity against various cancer cell lines, suggesting their potential as anticancer agents .

Antimicrobial Activity

The antimicrobial properties of benzimidazole derivatives have been extensively studied. Compounds with structural similarities to this compound demonstrated activity against a range of bacterial strains. The structure-activity relationship (SAR) analysis revealed that modifications in the substituents on the benzimidazole ring could enhance antibacterial efficacy .

The mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Viral Entry : By interfering with NPC1 protein interactions, thereby preventing viral particles from entering host cells.
  • Induction of Apoptosis : Activation of intrinsic apoptotic pathways leading to cell death in cancer cells.
  • Enzyme Inhibition : Some derivatives act as enzyme inhibitors, disrupting metabolic pathways in pathogens.

Case Studies

A notable case study involved the synthesis and evaluation of various benzimidazole derivatives against EBOV. Among these compounds, those structurally related to this compound showed promising antiviral activity with low cytotoxicity profiles .

Another study focused on the antimicrobial activity of benzimidazole derivatives where the compounds were tested against both Gram-positive and Gram-negative bacteria. Results indicated that certain modifications significantly enhanced their antibacterial properties .

Summary Table of Biological Activities

Activity TypeObserved EffectsReference
AntiviralInhibition of EBOV entry
AnticancerInduction of apoptosis in cancer cells
AntimicrobialEffective against multiple bacterial strains

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Benzimidazole Class

(a) 5-[(4-Bromo-2-chlorophenyl)amino]-4-fluoro-1-methyl-1H-benzimidazole-6-carboxylic acid
  • Key Substituents: 4-Bromo-2-chlorophenylamino group at position 3. Fluoro and methyl groups at positions 4 and 1, respectively. Carboxylic acid at position 4.
  • Bromine and chlorine substituents may confer distinct electronic effects, influencing reactivity or binding interactions in biological systems .
(b) 2-(4-Chlorophenyl)-1-[(2,6-dichlorobenzyl)oxy]-6-nitro-1H-1,3-benzimidazole
  • Key Substituents :
    • 2,6-Dichlorobenzyloxy group at position 1.
    • Retains the 4-chlorophenyl and nitro groups.

Functional Analogues in Agrochemical Chemistry

(a) Pyraclostrobin (Methyl [2-[[[1-(4-chlorophenyl)-1H-pyrazol-3-yl]oxy]methyl]phenyl]methoxycarbamate)
  • Key Features :
    • Pyrazole ring linked to a 4-chlorophenyl group.
    • Methoxycarbamate functional group.
  • Comparison :
    • Pyraclostrobin’s carbamate group enables fungicidal activity by inhibiting mitochondrial respiration, a mechanism distinct from benzimidazoles.
    • The shared 4-chlorophenyl moiety highlights the role of halogenation in agrochemical design but underscores divergent core structures for different applications .

Data Table: Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Potential Applications
2-(4-Chlorophenyl)-1-[(4-methylbenzyl)oxy]-6-nitro-1H-1,3-benzimidazole Benzimidazole 4-Chlorophenyl, 4-methylbenzyloxy, nitro Research/Industrial R&D
5-[(4-Bromo-2-chlorophenyl)amino]-4-fluoro-1-methyl-1H-benzimidazole-6-carboxylic acid Benzimidazole Bromo-chlorophenylamino, fluoro, methyl, carboxylic acid Medicinal chemistry (enzyme inhibition)
Pyraclostrobin Pyrazole-carbamate 4-Chlorophenyl, methoxycarbamate Agrochemical (fungicide)
2-(4-Chlorophenyl)-1-[(2,6-dichlorobenzyl)oxy]-6-nitro-1H-1,3-benzimidazole Benzimidazole 4-Chlorophenyl, 2,6-dichlorobenzyloxy, nitro Material science (electron-deficient systems)

Research Findings and Mechanistic Insights

  • Electronic Effects : The nitro group in the target compound is a strong electron-withdrawing substituent, which may stabilize the benzimidazole core and influence charge distribution in photochemical or catalytic applications.
  • Substituent Impact: Methylbenzyloxy vs. Dichlorobenzyloxy: The methyl group in the target compound likely reduces steric hindrance compared to dichlorinated analogues, enhancing synthetic accessibility .

Q & A

Q. What synthetic methodologies are recommended for preparing this compound, and how do reaction conditions influence yield?

The synthesis of benzimidazole derivatives typically involves condensation reactions under acidic or reflux conditions. For example:

  • Stepwise Functionalization : Introduce substituents sequentially. First, synthesize the benzimidazole core via condensation of o-phenylenediamine derivatives with nitro-containing precursors under acidic conditions (e.g., glacial acetic acid) .
  • Key Parameters :
    • Solvent : Absolute ethanol or DMF for solubility of aromatic intermediates.
    • Catalyst : Glacial acetic acid (5–10 drops) to promote cyclization .
    • Reflux Duration : 4–6 hours to ensure complete reaction .
    • Work-up : Evaporate solvent under reduced pressure and filter the precipitate .
      Yield optimization requires careful control of stoichiometry (1:1 molar ratio of amine and aldehyde precursors) and purification via recrystallization .

Q. Which spectroscopic techniques are critical for characterizing functional groups in this compound?

  • NMR Spectroscopy :
    • ¹H NMR : Identify aromatic protons (δ 7.0–8.5 ppm) and nitro group deshielding effects. The 4-methylbenzyloxy group shows a singlet for the methyl group (δ ~2.3 ppm) .
    • ¹³C NMR : Confirm the nitro group’s electron-withdrawing effect (C-NO₂ at δ ~145 ppm) .
  • IR Spectroscopy : Detect NO₂ asymmetric stretching (~1520 cm⁻¹) and C-O-C stretching (~1250 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data during structural refinement?

  • Software Tools : Use SHELXL for small-molecule refinement. Its robustness in handling twinned data and high-resolution structures makes it ideal for resolving ambiguities in bond lengths/angles .
  • Validation Metrics : Cross-check residual density maps and R-factors. If discrepancies persist, consider alternative space groups or twin-law corrections .
  • Complementary Methods : Pair X-ray diffraction with DFT-optimized geometries to validate torsion angles and hydrogen-bonding networks .

Q. What computational strategies are effective for analyzing non-covalent interactions in this compound?

  • DFT Calculations : Optimize the molecular geometry at the B3LYP/6-311G(d,p) level to study electronic properties. Calculate the HOMO-LUMO gap to assess reactivity .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., O···π-hole tetrel bonding) in the crystal lattice. Use CrystalExplorer for visualization .
  • Molecular Electrostatic Potential (MEP) : Map electrostatic surfaces to identify nucleophilic/electrophilic regions, guiding derivatization strategies .

Q. How should researchers design in vitro assays to evaluate biological activity, given structural features like the nitro group?

  • Target Selection : Prioritize assays relevant to benzimidazole bioactivity (e.g., antifungal or kinase inhibition) .
  • Nitro Group Considerations :
    • Redox Activity : Test for pro-drug potential via nitroreductase assays under anaerobic conditions.
    • Cytotoxicity : Use mammalian cell lines (e.g., HEK293) to assess selectivity vs. pathogens.
  • Positive Controls : Compare with known benzimidazole-based drugs (e.g., albendazole for antiparasitic activity) .

Q. What strategies mitigate synthetic impurities arising from nitro group reactivity?

  • Chromatographic Purification : Use silica gel column chromatography with a gradient of ethyl acetate/hexane (20–50%) to separate nitro-containing byproducts.
  • Recrystallization : Optimize solvent polarity (e.g., ethanol/water mixtures) to isolate the pure product .
  • Monitoring : Track reaction progress via TLC (Rf ~0.6 in 1:1 hexane/EtOH) .

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